molecular formula C18H19NO4S B2866091 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide CAS No. 1706497-92-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide

Cat. No.: B2866091
CAS No.: 1706497-92-8
M. Wt: 345.41
InChI Key: ZPEYRCZKDVZVOT-VMPITWQZSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is an organic compound that features a complex structure with a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the acrylamide moiety: This step involves the reaction of the benzo[d][1,3]dioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophene derivative: The final step involves the coupling of the intermediate with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidative conditions.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(thiophen-2-yl)ethyl)acrylamide

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is unique due to the presence of both the benzo[d][1,3]dioxole and thiophene moieties, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-12-3-7-17(24-12)16(21-2)10-19-18(20)8-5-13-4-6-14-15(9-13)23-11-22-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEYRCZKDVZVOT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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